3-(Fluoromethyl)pyridine
Overview
Description
3-(Fluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. It consists of a pyridine ring substituted with a fluoromethyl group at the third position. The presence of the fluorine atom imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of 3-methylpyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The reaction typically occurs under mild conditions and yields the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agent and reaction conditions can vary depending on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield 3-(fluoromethyl)piperidine using reducing agents like lithium aluminum hydride.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: 3-(Fluoromethyl)piperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-(Fluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the design of fluorinated analogs of biologically active molecules.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)pyridine depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets. For example, fluorine can enhance binding affinity to enzymes or receptors by forming strong hydrogen bonds or altering the electronic properties of the molecule . The exact pathways and molecular targets vary depending on the specific derivative and application.
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridine: Contains three fluorine atoms instead of one.
2-(Fluoromethyl)pyridine: The fluoromethyl group is positioned at the second position on the pyridine ring, leading to different chemical behavior and applications.
4-(Fluoromethyl)pyridine: The fluoromethyl group is positioned at the fourth position, resulting in distinct reactivity compared to the third position.
Uniqueness: 3-(Fluoromethyl)pyridine is unique due to the specific positioning of the fluoromethyl group at the third position. This positioning can influence the compound’s reactivity and interaction with other molecules, making it valuable for specific applications in chemistry, biology, and industry .
Properties
IUPAC Name |
3-(fluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCGGHPSLQFUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592276 | |
Record name | 3-(Fluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864684-87-7 | |
Record name | 3-(Fluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864684-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Fluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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